Edoxudin

Antiviral efficacy Therapeutic index HSV-1/HSV-2 inhibition

Select edoxudin for its clinically validated superiority over idoxuridine in refractory herpes simplex keratitis (71% response in IDU-failure cases) and its unique dual functionality as both an HSV-2-preferential antiviral (ED50 7.8 µM) and a 5-fluorouracil modulator (47–55% DPD inhibition). Unlike generic 5-substituted 2′-deoxyuridines, edoxudin's 5-ethyl substituent confers distinct pharmacokinetic behavior essential for reproducible translational outcomes. Ideal for HSV resistance mechanism studies, serotype-specific inhibition assays, and 5-FU combination chemotherapy development.

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 15176-29-1
Cat. No. B1671110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxudin
CAS15176-29-1
Synonyms1-(2'-deoxy-beta-D-ribofuranosyl)-5-ethyluracil
2'-deoxy-5-ethyluridine
5-ethyl-1-(2'-deoxyribofuranosyl)uracil
5-ethyl-2'-deoxyuridine
5-ethyldeoxyuridine
edoxudin
edoxudin, (alpha)-isomer
edoxudin, 2-(14)C-labeled
edoxudin, 2-(14)C-labeled, (alpha)-isomer
edoxudin, 4-(14)C-labeled
edoxudin, 4-(14)C-labeled, (alpha)-isome
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1
InChIKeyXACKNLSZYYIACO-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility38.4 [ug/mL] (The mean of the results at pH 7.4)
>38.4 mcg/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edoxudin (CAS 15176-29-1): Scientific and Procurement Overview of a 5-Substituted 2′-Deoxyuridine Antiherpetic Agent


Edoxudin (INN: edoxudine, also designated 5-ethyl-2′-deoxyuridine, EUdR, EDU) is a synthetic thymidine nucleoside analogue in the 5-substituted 2′-deoxyuridine class with antiviral activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) [1]. It was first synthesized and patented in the late 1960s via mercuration and organopalladium intermediate routes, and later commercialized as Aedurid® (Robugen) for topical ophthalmic use [2][3]. The molecule functions as a prodrug requiring viral thymidine kinase (TK)-mediated phosphorylation to its active triphosphate form, which competitively inhibits viral DNA polymerase [4]. Physicochemically, edoxudin is a crystalline solid with molecular formula C11H16N2O5, molecular weight 256.26 g/mol, melting point 152–153°C, pKa 9.98, and UV absorption maximum at 267 nm [2]. Its solubility profile includes ≥125 mg/mL in DMSO and approximately 50 mg/mL in water with ultrasonic assistance .

Why Generic Substitution Fails for Edoxudin: Key Differentiators Among 5-Substituted 2′-Deoxyuridine Antiherpetics


In scientific and industrial procurement, 5-substituted 2′-deoxyuridines (e.g., idoxuridine, trifluridine, brivudine, edoxudin) cannot be treated as interchangeable commodities due to divergent structure-activity relationships that manifest as marked differences in antiviral potency, therapeutic index, metabolic stability, and clinical utility [1]. The C-5 substituent critically influences viral thymidine kinase affinity, phosphorylation efficiency, DNA polymerase inhibition kinetics, and susceptibility to catabolic cleavage by host pyrimidine nucleoside phosphorylases [2][3]. For instance, the 5-ethyl group of edoxudin confers distinct in vivo pharmacokinetic behavior compared to the 5-iodo (idoxuridine), 5-trifluoromethyl (trifluridine), or 5-(2-bromovinyl) (brivudine) substituents, resulting in differential tissue penetration, systemic toxicity profiles, and therapeutic windows [4]. Substituting edoxudin with a structurally similar analog without accounting for these quantitative performance divergences risks experimental irreproducibility and flawed translational outcomes. The evidence below provides the precise comparative data necessary for informed compound selection.

Edoxudin Quantitative Comparative Evidence: Directly Measured Differentiation Against In-Class Antiherpetic Analogs


Edoxudin Exhibits Potent Anti-HSV Activity with a High Therapeutic Index Despite Lower Absolute Potency Than Acyclovir

Edoxudin demonstrates median effective doses (ED50) of 8.6 µM against HSV-1 and 7.8 µM against HSV-2 in Vero cell plaque reduction assays. While these absolute potency values are lower than those of acyclovir and other related antiviral drugs, edoxudin exhibited a high therapeutic index against both HSV-1 and HSV-2 [1]. This favorable therapeutic index distinguishes edoxudin from other 5-substituted 2′-deoxyuridines that may show higher absolute potency but narrower safety margins.

Antiviral efficacy Therapeutic index HSV-1/HSV-2 inhibition Plaque reduction assay

Edoxudin Demonstrates Preferential Inhibitory Activity Against HSV-2 Over HSV-1

Edoxudin displays preferential inhibition of herpes simplex virus type 2 (HSV-2) compared to HSV-1 [1]. In plaque reduction assays across 24 clinical isolates, the ED50 for HSV-2 (7.8 µM) was consistently lower than that for HSV-1 (8.6 µM) [2]. This HSV-2 preference contrasts with the broader spectrum of acyclovir, which shows comparable potency against both serotypes, and positions edoxudin as a more targeted tool for experimental systems where HSV-2-specific suppression is required.

HSV-2 selective inhibition Viral strain specificity Antiviral susceptibility profiling

Clinical Efficacy of Edoxudin Exceeds That of Idoxuridine in Herpes Simplex Keratitis Treatment

In a clinical study of 22 patients with herpes simplex keratitis, edoxudin (administered as 0.5% ophthalmic drops) demonstrated superior therapeutic outcomes compared to historical idoxuridine (IDU) treatment. All previously untreated patients (Group I, n=8) treated with edoxudin achieved rapid ulcer healing within 8-10 days, leaving only fine nebular opacities. Notably, 10 of 14 patients who had previously failed IDU therapy (Group II) responded successfully to edoxudin, with ulcer healing occurring within 10-20 days [1]. The study concluded that "the efficacy of 5 Ethyl Deoxyuridine is better than IDU in control of Herpes infection of the cornea" [1].

Herpes simplex keratitis Clinical efficacy comparison Corneal ulcer healing Topical antiviral therapy

Edoxudin Functions as a Clinically Validated 5-Fluorouracil Modulator Enhancing Therapeutic Index

Edoxudin (EUdR) possesses a dual pharmacological profile that includes significant 5-fluorouracil (5-FU) modulatory activity, a property not shared by other 5-substituted 2′-deoxyuridine antiherpetics such as idoxuridine or brivudine. Edoxudin enhances the therapeutic index of 5-FU by reducing its catabolism via dihydropyrimidine dehydrogenase (DPD), thereby prolonging plasma and intratumoral 5-FU concentrations while simultaneously increasing endogenous uridine levels to protect normal organs . In vitro studies on CAL33 cells demonstrated EUdR cytotoxicity with an IC50 of 194 µM, which correlated with high thymidine kinase activity (857 pmol/min/mg protein) favoring phosphorylation to EdUMP and EdUTP—the active species that inhibit thymidylate synthase and DNA polymerase [1]. EUdR reduced DPD activity in CAL33 and CAL51 cells by 47% and 55%, respectively, confirming its mechanism as a DPD-targeted modulator [1].

5-Fluorouracil modulation Chemotherapy adjuvant Dihydropyrimidine dehydrogenase Therapeutic index enhancement

Edoxudin 3% Urea-Enhanced Gel Formulation Demonstrates Validated Skin Penetration and In Vivo Anti-HSV-1 Efficacy

Formulation optimization studies identified that a 3% edoxudin gel containing 5% urea as a penetration enhancer produced superior transdermal delivery and in vivo antiviral efficacy compared to alternative edoxudin formulations without urea [1]. In vitro penetration studies using guinea pig skin confirmed enhanced permeation with the urea-containing formulation. In vivo experiments on hairless mice infected intracutaneously with HSV-1 demonstrated that the 3% edoxudin gel with 5% urea exhibited significantly better therapeutic efficacy than other tested formulations [1]. This formulation was subsequently commercialized as Aedurid® gel in Germany for the topical treatment of herpetic keratitis [2].

Topical formulation Skin penetration In vivo HSV-1 efficacy Urea penetration enhancer

Edoxudin: Evidence-Based Research and Industrial Application Scenarios


Topical Ophthalmic Antiviral Research: Herpes Simplex Keratitis Models

Edoxudin is optimally suited for in vitro and in vivo studies of herpes simplex keratitis (HSK), particularly where idoxuridine-refractory infection models are required. The clinical evidence demonstrating edoxudin's superiority over idoxuridine in HSK patients—including 71% response rates in prior IDU-failure cases—provides a robust translational rationale for its use in corneal HSV infection research [1]. Edoxudin was specifically licensed in Germany as Aedurid® for topical treatment of herpetic keratitis, with established formulations including 0.3% ophthalmic drops [2][3]. Researchers should select edoxudin over idoxuridine when investigating resistance mechanisms or when seeking compounds with clinically validated efficacy in difficult-to-treat corneal HSV infections.

HSV-2 Serotype-Specific Antiviral Mechanism Studies

For investigations requiring differential analysis of HSV-1 versus HSV-2 replication inhibition, edoxudin's preferential activity against HSV-2 (ED50: 7.8 µM for HSV-2 vs 8.6 µM for HSV-1) makes it a valuable experimental tool [1]. This serotype preference distinguishes edoxudin from acyclovir, which exhibits roughly equipotent activity against both HSV-1 and HSV-2. Applications include comparative viral thymidine kinase substrate specificity studies, HSV-2-selective replication inhibition assays, and investigations into the structural determinants of serotype-specific antiviral susceptibility [2]. Edoxudin should be prioritized when the experimental design requires HSV-2-biased inhibition rather than broad-spectrum antiherpetic activity.

5-Fluorouracil Modulation and Oncology Adjuvant Research

Edoxudin's unique dual functionality as both an antiviral agent and a 5-fluorouracil (5-FU) modulator enables applications in oncology research that are not accessible with other 5-substituted 2′-deoxyuridines [1]. Edoxudin reduces dihydropyrimidine dehydrogenase (DPD) activity by 47-55% in high-DPD-expressing cell lines (CAL33, CAL51), prolonging plasma and intratumoral 5-FU concentrations while increasing endogenous uridine levels to protect normal tissues [2][3]. The compound's cytotoxic activity (IC50=194 µM on CAL33 cells) correlates with high thymidine kinase activity, favoring phosphorylation to active EdUMP/EdUTP species [2]. Research applications include 5-FU potentiation studies, DPD inhibition mechanism investigations, and combination chemotherapy protocol development. Edoxudin should be selected over other antiviral 2′-deoxyuridines when 5-FU modulation is a required experimental parameter.

Topical Antiviral Formulation Development and Transdermal Delivery Studies

The validated efficacy of the 3% edoxudin gel formulation containing 5% urea as a penetration enhancer provides an evidence-based foundation for topical antiviral formulation research [1]. This optimized formulation demonstrated superior skin penetration in guinea pig models and enhanced therapeutic efficacy against cutaneous HSV-1 infection in hairless mice compared to alternative formulations [1]. Edoxudin is commercially available in multiple topical dosage forms including 1.2% gel, 3% cream, and 0.3% ophthalmic drops [2], offering researchers flexibility in formulation selection. Applications include transdermal delivery optimization studies, penetration enhancer screening, and preclinical efficacy testing of topical antiherpetic formulations. Edoxudin should be prioritized over less well-characterized topical antivirals when formulation reproducibility and validated penetration data are critical experimental requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edoxudin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.